molecular formula C17H16N2 B8590727 4-[5-(Pent-4-EN-1-YL)pyridin-2-YL]benzonitrile CAS No. 113744-14-2

4-[5-(Pent-4-EN-1-YL)pyridin-2-YL]benzonitrile

Cat. No.: B8590727
CAS No.: 113744-14-2
M. Wt: 248.32 g/mol
InChI Key: LTYBFPFJGNXWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(Pent-4-EN-1-YL)pyridin-2-YL]benzonitrile is a useful research compound. Its molecular formula is C17H16N2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

113744-14-2

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

4-(5-pent-4-enylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C17H16N2/c1-2-3-4-5-15-8-11-17(19-13-15)16-9-6-14(12-18)7-10-16/h2,6-11,13H,1,3-5H2

InChI Key

LTYBFPFJGNXWJW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5.59 g of 2-(p-bromophenyl)-5-(4-pentenyl)pyridine, 4 ml of dimethylformamide and 1.98 g of copper(I) cyanide was heated to 180° C. for 3 hours while stirring. The brown reaction mixture was then cooled to room temperature, subsequently poured into a mixture of 3.67 g of iron(III) chloride, 36.7 ml of water and 0.245 ml of concentrated hydrochloric acid and stirred at 55° C. for a further 1 hour. Thereafter, the mixture was cooled and partitioned between methylene chloride and water. The organic phase was washed with water, dried over sodium sulphate and filtered. The filtrate was evaporated and the residue was purified by chromatography on 250 g of silica gel with 2.5 l of methylene chloride under slight pressure. The p-[5-(4-pentenyl)-2-pyridyl]benzonitrile obtained had a m.p. (C--N) of -12° C. and could not be crystallized by cooling to below -70° C.
Name
2-(p-bromophenyl)-5-(4-pentenyl)pyridine
Quantity
5.59 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.245 mL
Type
reactant
Reaction Step Two
Quantity
3.67 g
Type
catalyst
Reaction Step Two
Name
Quantity
36.7 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.